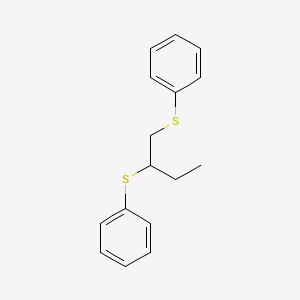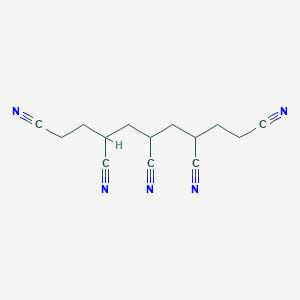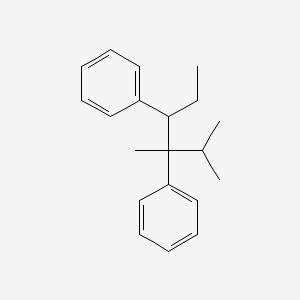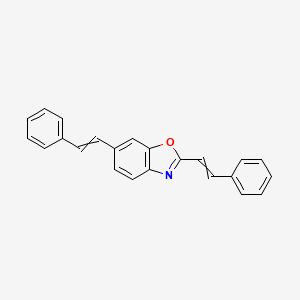![molecular formula C15H24O B14503970 (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol CAS No. 63351-13-3](/img/structure/B14503970.png)
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol is a chemical compound known for its unique structure and properties It is a derivative of cyclopentanaphthalene and contains a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol typically involves the hydrogenation of cyclopentanaphthalene derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The final step involves the reaction of the hydrogenated product with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methanol group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, halides, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanaphthalene: The parent compound without the methanol group.
Methanol Derivatives: Compounds with similar structures but different functional groups attached to the cyclopentanaphthalene core.
Uniqueness
(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol is unique due to its specific combination of a hydrogenated cyclopentanaphthalene core and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63351-13-3 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
3-tetracyclo[6.5.1.02,7.09,13]tetradecanylmethanol |
InChI |
InChI=1S/C15H24O/c16-8-9-3-1-6-12-13-7-14(15(9)12)11-5-2-4-10(11)13/h9-16H,1-8H2 |
Clé InChI |
UPCYJCKXQRKPEY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C(C1)C3CC2C4C3CCC4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


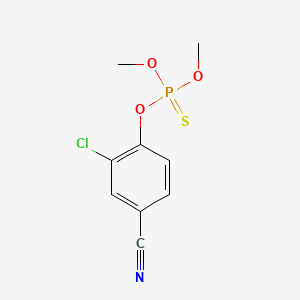
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)


![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
